Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3, molecular formula: C₇H₉BrO₂) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromine substituent at the 3-position and a methyl ester group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of BCP-based amino acids, pharmaceuticals, and functional materials . Its bromine atom acts as a reactive site for substitution reactions, enabling further derivatization.
Properties
IUPAC Name |
methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVTCOIYSLTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of bicyclo[1.1.1]pentane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling the introduction of diverse substituents.
Key Findings :
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Reactions proceed via strain-driven ring-opening of the BCP framework, leveraging the high ring strain (~70 kcal/mol) for enhanced reactivity .
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Steric hindrance at the bridgehead position directs nucleophiles to the bromine site selectively.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.
Mechanistic Insight :
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The BCP scaffold remains intact during coupling, preserving its bioisosteric properties for drug-design applications .
Photoredox-Mediated Radical Reactions
Photoredox catalysis enables strain-relief-driven radical additions to the bicyclic core.
Key Pathway :
-
Radical intermediates generated via single-electron transfer (SET) add to the strained σ-bond of the BCP, followed by ring-opening to form functionalized products .
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification to access carboxylic acid derivatives.
Applications :
-
The
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate has the molecular formula and a molecular weight of 205.05 g/mol. The compound features a bicyclic structure that imparts significant strain, making it reactive in various chemical transformations. The presence of a bromine atom enhances its electrophilic character, facilitating nucleophilic substitutions.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
- Reduction Reactions: The carboxylate group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
- Oxidation Reactions: It can be oxidized to form esters or amides, expanding its utility in synthesizing complex molecules.
These reactions are crucial for developing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its structural characteristics:
- GABA Mimetic Activity: Preliminary studies suggest that this compound may mimic gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This property indicates potential applications in treating neurological disorders.
- Analgesic Properties: Comparative studies have indicated that derivatives of this compound may exhibit altered physicochemical properties, such as improved solubility and lipophilicity, which are critical for drug efficacy.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Neurotransmission Studies: Research has focused on compounds derived from this bicyclic structure to assess their ability to modulate neurotransmitter activity, particularly within GABAergic signaling pathways.
- Analgesic Activity Comparisons: In studies comparing this compound with benzocaine analogs, it was found that substituting the benzene ring with bicyclo[1.1.1]pentane structures significantly affected water solubility and lipophilicity, enhancing the potential for analgesic applications.
Mechanism of Action
The mechanism of action of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with specific enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Substituent Variations and Reactivity
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
Physical and Chemical Properties
Molecular Weight and Polarity :
- Bromine and iodine substituents increase molecular weight (213.05 g/mol and 266.08 g/mol, respectively) compared to methyl (140.18 g/mol) or hydroxymethyl (156.18 g/mol) derivatives .
- Fluorinated derivatives (e.g., C₉H₁₂F₂O₃) exhibit higher polarity due to electronegative fluorine atoms, improving solubility in polar solvents .
Thermal Stability :
Research Findings and Data Tables
Yield and Purity of Selected Compounds
Biological Activity
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 83249-14-3) is an intriguing compound within the bicyclic family, notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.05 g/mol. The compound features a bromine atom at the third carbon of the bicyclo[1.1.1]pentane structure, along with a carboxylate functional group, which enhances its reactivity and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination : Introduction of the bromine atom into the bicyclic structure.
- Esterification : Formation of the methyl ester from the corresponding carboxylic acid.
These synthetic pathways are crucial for obtaining the compound in high purity and yield, which is essential for subsequent biological studies .
Biological Activity
This compound exhibits several noteworthy biological activities:
GABA Mimetic Properties : Research indicates that derivatives of this compound can act as mimetics of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in developing treatments for anxiety and epilepsy .
Reactivity with Biological Targets : The presence of the bromine atom enhances the compound's reactivity, making it a promising candidate for interaction studies with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Neurotransmitter Mimicry : A study conducted by Císařová et al. demonstrated that amino acid derivatives of this compound could effectively mimic GABA in peptide structures, potentially influencing neurotransmission pathways and offering insights into new therapeutic strategies for neurological disorders .
- Strain-Induced Reactivity : Research highlighted the strain-release properties of bicyclo[1.1.1]pentanes, showcasing how this strain can be exploited to enhance reactivity towards various biological substrates, leading to diverse bioisosteres that may exhibit improved pharmacological profiles .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Methyl ester derivative | Increased lipophilicity may enhance bioavailability |
| 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic Acid | Contains an amide group instead of bromine | Potentially different biological activity due to amide functionality |
| 3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic Acid | Hydroxyl group at position three | May exhibit different solubility and reactivity patterns |
This table underscores how variations in functional groups can significantly affect biological activity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of bicyclo[1.1.1]pentane precursors. One route involves reacting methyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate with bromine (Br₂) in the presence of triphenylphosphine (PPh₃) and imidazole to introduce the bromomethyl group . Photochemical methods under UV light (e.g., 365 nm) are also employed to functionalize bicyclo[1.1.1]pentane frameworks efficiently . Reaction optimization requires strict control of temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side reactions like over-bromination or ester hydrolysis. Yields range from 40–75%, depending on purification techniques (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold and bromomethyl substitution. The deshielded C-3 proton (δ ~4.2 ppm) and quaternary C-1 carbonyl (δ ~170 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (C₇H₉BrO₂, [M+H]⁺ = 205.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The bromomethyl group enables diverse derivatization for bioisosteric replacement. For example:
- Peptide Backbone Modification : Incorporation into peptides as a rigid γ-aminobutyric acid (GABA) analogue enhances metabolic stability .
- Covalent Inhibitors : The bromine acts as a leaving group for nucleophilic substitution with cysteine residues in target enzymes (e.g., kinases) .
- Materials Science : The strained bicyclic core improves rigidity in polymer backbones .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence electronic and steric effects in substitution reactions?
- Methodological Answer : The high ring strain (~70 kcal/mol) increases reactivity at the bridgehead positions. The electron-withdrawing carboxylate at C-1 polarizes the C-Br bond at C-3, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the bicyclic structure restricts nucleophilic attack to the less hindered exo-face, favoring regioselectivity . Computational studies (DFT) model charge distribution to predict reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields for derivatization of this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions but may promote ester hydrolysis.
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Purification Challenges : Brominated byproducts (e.g., di-substituted analogs) require careful chromatographic separation (silica gel, hexane/EtOAc gradients) .
- Validation : Replicate reactions under inert atmospheres (N₂/Ar) and monitor intermediates via TLC or inline IR spectroscopy .
Q. How can researchers address stereochemical uncertainties in bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : The planar bridgehead carbons limit stereochemical diversity, but enantioselective synthesis is achievable using chiral auxiliaries or catalysts. For example:
- Chiral Resolution : Derivatize with enantiopure amines followed by diastereomeric salt crystallization .
- Asymmetric Catalysis : Transition-metal complexes (e.g., Pd with BINAP ligands) induce axial chirality during cross-coupling reactions .
- Analytical Confirmation : Use chiral HPLC columns (e.g., Chiralpak IA) or vibrational circular dichroism (VCD) to confirm enantiopurity .
Q. What advanced analytical techniques quantify trace impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
